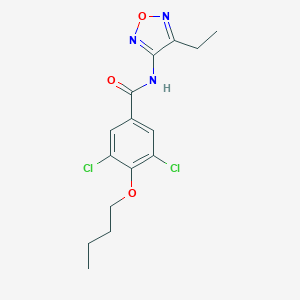![molecular formula C18H9Cl2N5O3 B254426 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)
7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The exact mechanism of action of 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its ability to selectively target specific enzymes and signaling pathways. Additionally, the compound has been found to have low toxicity, making it a relatively safe option for use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For example, further studies could be conducted to investigate the compound's potential as an anticancer agent, as well as its ability to modulate the immune system. Additionally, researchers could explore the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness. Finally, studies could be conducted to investigate the potential of this compound for use in other areas, such as neurodegenerative diseases or cardiovascular disorders.
Synthesemethoden
The synthesis of 7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-1,3-dioxo-2-butenyl acetate. This intermediate is then reacted with 5-amino-1H-tetrazole and 2-chloroacetyl chloride to form the tetrazole-substituted chromene. Finally, the compound is treated with chloroacetic acid and sodium hydroxide to yield the desired product.
Wissenschaftliche Forschungsanwendungen
7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used in a variety of scientific research applications. For example, it has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Eigenschaften
Molekularformel |
C18H9Cl2N5O3 |
|---|---|
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
7-chloro-1-(4-chlorophenyl)-2-(2H-tetrazol-5-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C18H9Cl2N5O3/c19-9-3-1-8(2-4-9)14-13-15(26)11-7-10(20)5-6-12(11)28-16(13)17(27)25(14)18-21-23-24-22-18/h1-7,14H,(H,21,22,23,24) |
InChI-Schlüssel |
NBOPMFGEZRPRAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NNN=N4)OC5=C(C3=O)C=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NNN=N4)OC5=C(C3=O)C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)




![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)


![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)